molecular formula C11H12O2 B3022369 2-(4-Methoxyphenyl)cyclobutan-1-one CAS No. 70106-27-3

2-(4-Methoxyphenyl)cyclobutan-1-one

Cat. No. B3022369
CAS RN: 70106-27-3
M. Wt: 176.21 g/mol
InChI Key: PNIOSZMFYMXENC-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxyphenyl)cyclobutan-1-one" is a cyclobutanone derivative with a methoxyphenyl group attached to it. Cyclobutanones are four-membered cyclic ketones, and the presence of the methoxyphenyl group suggests potential for interesting chemical properties and reactivity. The compound is related to various research studies focusing on the synthesis, molecular structure, and reactivity of cyclobutanone derivatives.

Synthesis Analysis

The synthesis of cyclobutanone derivatives can be achieved through various methods. For instance, a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This method demonstrates the potential for synthesizing substituted cyclobutanones using photochemical reactions. Additionally, asymmetric synthesis methods have been developed, such as the synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones through enantioselective carbon-carbon bond cleavage .

Molecular Structure Analysis

The molecular structure of cyclobutanone derivatives can be quite complex. For example, the crystal structure of a related compound showed that the cyclobutane ring can adopt a slightly distorted square-planar arrangement . This distortion can influence the compound's reactivity and physical properties. The analysis of natural bond orbital population and Hirshfeld surface analysis can provide insights into the electronic structure and intermolecular interactions within the crystal .

Chemical Reactions Analysis

Cyclobutanones participate in various chemical reactions, often involving the cleavage of the cyclobutane ring or its participation in cycloaddition reactions. For example, intermolecular [4 + 2] cycloaddition reactions of 3-alkoxycyclobutanones with aldehydes or ketones have been reported, leading to the formation of bicyclic compounds . The [2 + 2] photocycloaddition reactions also demonstrate the potential synthetic utility of cyclobutanones, as shown by the regioselective reaction of N-methylisocarbostyril and 4-methoxy-3-buten-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutanone derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's polarity, solubility, and boiling point. The crystal packing is often stabilized by hydrogen bonding and van der Waals interactions, as indicated by the Hirshfeld surface analysis . The puckering of the cyclobutane ring and the position of substituents can also affect the compound's stability and reactivity .

Scientific Research Applications

Photocycloaddition Studies

The compound has been utilized in studies exploring photocycloaddition reactions. For instance, Minter et al. (2002) investigated the [2 + 2] photocycloaddition of N‐methylisocarbostyril and 4‐methoxy‐3‐buten‐2‐one, demonstrating the potential of de Mayo type reactions using an isocarbostyril and a stable β‐dicarbonyl enol derivative (Minter et al., 2002).

Antimicrobial Activity

Schiff base ligands containing cyclobutane and thiazole rings, including derivatives of 2-(4-Methoxyphenyl)cyclobutan-1-one, have been prepared and evaluated for their antimicrobial activities. Studies by Cukurovalı et al. (2002, 2003) revealed that some of these complexes exhibit antimicrobial properties against various microorganisms (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).

Corrosion Inhibition

A study by Unnisa et al. (2019) used derivatives of 2-(4-Methoxyphenyl)cyclobutan-1-one as corrosion inhibitors. These compounds demonstrated significant efficiency in inhibiting metal corrosion, based on both electrochemical and nonelectrochemical methods (Unnisa et al., 2019).

Organic Synthesis and Photochemistry

In organic synthesis and photochemistry, derivatives of this compound have been used in various reactions. For example, Izquierdo et al. (2002) detailed the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, demonstrating the versatility of these compounds in organic synthesis (Izquierdo et al., 2002).

Stereoselective Synthesis

The compound has been involved in studies on stereoselective synthesis. Khatri & Sieburth (2015) used similar compounds in a low-temperature Cope rearrangement to synthesize sesquiterpenes, demonstrating the compound's role in complex organic syntheses (Khatri & Sieburth, 2015).

Quantum Dot Photocatalysis

The compound's derivatives were also explored in the field of quantum dot photocatalysis. Jiang et al. (2019) utilized these derivatives in [2+2] photocycloadditions photocatalyzed by quantum dots, highlighting their potential in the synthesis of bioactive molecules (Jiang et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-methoxyphenyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIOSZMFYMXENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506928
Record name 2-(4-Methoxyphenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)cyclobutan-1-one

CAS RN

70106-27-3
Record name 2-(4-Methoxyphenyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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